molecular formula C16H21N3OS B6720935 N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide

N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide

Cat. No.: B6720935
M. Wt: 303.4 g/mol
InChI Key: NVMSYRZACQIYCM-UHFFFAOYSA-N
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Description

N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide is a synthetic organic compound that features a thiazole ring and a pyridine ring

Properties

IUPAC Name

N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-16(2,3)15-19-13(11-21-15)6-8-18-14(20)9-12-5-4-7-17-10-12/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMSYRZACQIYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CCNC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkyl halide to introduce the tert-butyl group.

    Coupling with Pyridine Derivative: The alkylated thiazole is coupled with a pyridine derivative through a nucleophilic substitution reaction to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups introduced at the pyridine ring.

Scientific Research Applications

N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-tert-butyl-1,3-thiazol-4-yl)ethyl]-2-pyridin-3-ylacetamide: shares structural similarities with other thiazole and pyridine derivatives.

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and various thiazole-based drugs.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide and pyridoxine (vitamin B6).

Uniqueness

The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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